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Compound of Interest

Compound Name: 5-Chloro-2-methyl-4-nitrophenol

Cat. No.: B1398791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

5-Chloro-2-methyl-4-nitrophenol. Due to the limited availability of experimentally-derived

spectra for this specific isomer, this document combines established spectroscopic principles

with data from closely related analogs to present a comprehensive, albeit partially predicted,

spectroscopic profile. This guide is intended to support research, drug development, and

quality control activities where the characterization of this molecule is critical.

Chemical Structure and Properties
IUPAC Name: 5-Chloro-2-methyl-4-nitrophenol

Molecular Formula: C₇H₆ClNO₃

Molecular Weight: 187.58 g/mol

CAS Number: 40130-97-0

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 5-Chloro-2-
methyl-4-nitrophenol based on analysis of related compounds and spectral prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced

by the electronic effects of the chloro, methyl, nitro, and hydroxyl groups.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic H (H-3) ~7.8 - 8.2 Singlet -

Aromatic H (H-6) ~7.0 - 7.4 Singlet -

Methyl (CH₃) ~2.2 - 2.5 Singlet -

Hydroxyl (OH) ~10.0 - 11.0 Broad Singlet -

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for each of the

seven unique carbon atoms in the molecule. The chemical shifts are predicted based on the

substituent effects on the benzene ring.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (C-OH) ~150 - 155

C2 (C-CH₃) ~125 - 130

C3 (C-H) ~120 - 125

C4 (C-NO₂) ~145 - 150

C5 (C-Cl) ~128 - 133

C6 (C-H) ~115 - 120

Methyl (CH₃) ~15 - 20

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Phenol) Stretching 3200 - 3600 Broad, Medium

C-H (Aromatic) Stretching 3000 - 3100 Medium

C-H (Methyl) Stretching 2850 - 3000 Medium

C=C (Aromatic) Stretching 1450 - 1600 Medium-Strong

N-O (Nitro) Asymmetric Stretching 1500 - 1550 Strong

N-O (Nitro) Symmetric Stretching 1330 - 1370 Strong

C-O (Phenol) Stretching 1200 - 1260 Strong

C-Cl Stretching 700 - 800 Strong

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound, along with characteristic fragmentation patterns. Due to the presence

of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion

peak is expected.

m/z Relative Intensity (%) Assignment

187/189 ~100 / ~33 [M]⁺/ [M+2]⁺ (Molecular ion)

157/159 Variable [M - NO]⁺

141/143 Variable [M - NO₂]⁺

113 Variable [M - NO₂ - CO]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific instrument parameters may need to be optimized.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-methyl-4-nitrophenol
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon

tetrachloride) that has minimal IR absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the pure KBr pellet or the solvent.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Electron Ionization (EI) is a common method for this type of

molecule.

Instrumentation: Employ a mass spectrometer capable of providing accurate mass

measurements (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition:

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-250

amu).

The resulting spectrum will show the relative abundance of the molecular ion and various

fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Chloro-2-methyl-4-nitrophenol.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 5-
Chloro-2-methyl-4-nitrophenol. For definitive structural confirmation, it is imperative to

acquire and interpret experimental spectra of a pure sample. The predicted data herein serves

as a valuable reference for researchers and analysts working with this compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Chloro-2-methyl-4-
nitrophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1398791#spectroscopic-data-of-5-chloro-2-methyl-4-
nitrophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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